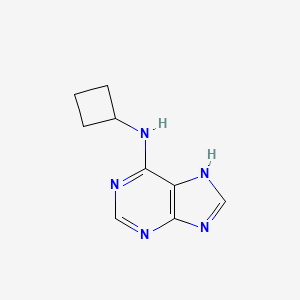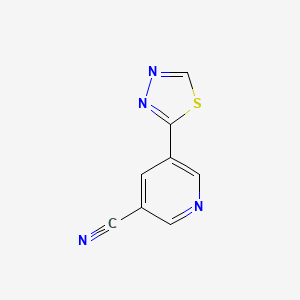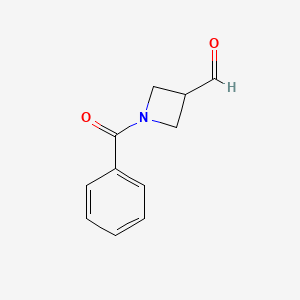
1-Benzoylazetidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylazetidine-3-carbaldehyde is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
The synthesis of 1-Benzoylazetidine-3-carbaldehyde typically involves the formation of the azetidine ring followed by functionalization. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and provides a straightforward route to azetidines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzoylazetidine-3-carbaldehyde undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are facilitated by the ring strain, making it reactive towards nucleophiles.
Cycloaddition: The [2+2] cycloaddition reactions are particularly notable for azetidines.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzoylazetidine-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoylazetidine-3-carbaldehyde involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to form covalent bonds with biological macromolecules. This reactivity is crucial for its potential therapeutic effects, as it can modify proteins, DNA, and other cellular components .
Comparison with Similar Compounds
1-Benzoylazetidine-3-carbaldehyde can be compared with other azetidines and aziridines:
Properties
CAS No. |
887588-70-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-benzoylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
DNUJRCKTQPZTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


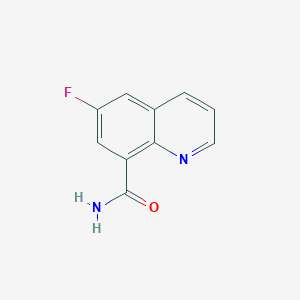
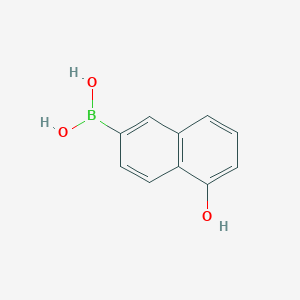

![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
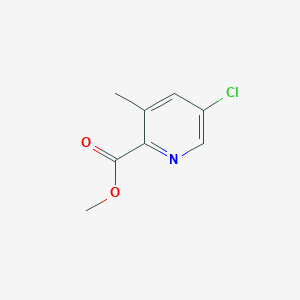
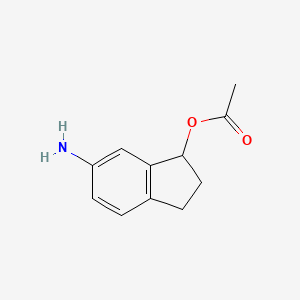


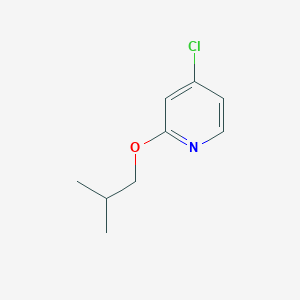

![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
